molecular formula C12H13ClN2OS B2657234 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide CAS No. 905792-59-8

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2657234
CAS No.: 905792-59-8
M. Wt: 268.76
InChI Key: GRNJZPWGDJASAE-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities This compound features a benzothiazole ring substituted with a chlorine atom and a methyl group, linked to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide typically involves the formation of the benzothiazole ring followed by the introduction of the butanamide group. One common method involves the condensation of 2-aminothiophenol with a chloroacetyl chloride derivative to form the benzothiazole ring. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, in its antidiabetic activity, it may inhibit enzymes like alpha-glucosidase, thereby reducing carbohydrate metabolism. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)butanamide

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities compared to other benzothiazole derivatives. Its combination of chlorine and methyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-3-4-10(16)14-12-15-11-7(2)8(13)5-6-9(11)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNJZPWGDJASAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=CC(=C2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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